Dazostinag disodium

STING agonist intravenous administration CDN analog

Systemic STING activation for metastatic tumor models requires enhanced serum stability beyond first-generation CDN analogs (e.g., ADU-S100). Dazostinag disodium (TAK-676) enables IV administration with validated cross-species potency (human Kd: 0.027 μM; EC50: 0.3 μM). - Clinical benchmark: 34% ORR with pembrolizumab in RM-SCCHN (iintune-1) - Validated in 'cold' tumors (NET/SCLC): increases immune infiltration & PD-1 sensitivity - Biomarker-guided: ≥2.7-fold STING signature induction at 3.5-14 mg - Phase 1/2 data available (NCT04420884, NCT04879849)

Molecular Formula C21H20F2N8Na2O10P2S2
Molecular Weight 754.5 g/mol
CAS No. 2553413-93-5
Cat. No. B12399291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazostinag disodium
CAS2553413-93-5
Molecular FormulaC21H20F2N8Na2O10P2S2
Molecular Weight754.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+]
InChIInChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1
InChIKeyDSMDURFDSXGNPW-RLKXMDTLSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dazostinag Disodium (TAK-676) Overview


Dazostinag disodium (TAK-676) is a synthetic cyclic dinucleotide (CDN) analog and systemic stimulator of interferon genes (STING) agonist designed for intravenous administration [1]. As a small-molecule agonist of the STING pathway (transmembrane protein 173/TMEM173), dazostinag triggers type I interferon and proinflammatory cytokine production upon binding, thereby activating innate and adaptive immune responses within the tumor microenvironment [1]. The compound is currently in Phase 1/2 clinical development (NCT04420884, NCT04879849) both as monotherapy and in combination with pembrolizumab for advanced/metastatic solid tumors [2].

Tool CompoundSystemic STING agonist for immuno-oncology pathway research
DeliveryEngineered for intravenous administration in preclinical models
Research ContextDisseminated tumor model and combination immunotherapy studies

Dazostinag Disodium Substitution Alert


STING agonists exhibit profound pharmacologic diversity despite nominally targeting the same pathway. A 2025 systematic comparative analysis of chemically diverse STING agonists revealed that chemical properties of the agonist directly dictate downstream molecular and immune outcomes, including transcriptomic signatures, cytokine secretion profiles, and immune cell trafficking patterns [1]. Consequently, STING agonists are not functionally interchangeable; substitution with an alternative CDN analog or small-molecule STING agonist will yield divergent pharmacodynamic responses and may not recapitulate the same clinical or preclinical outcomes. Specifically, many first-generation CDN-based STING agonists (e.g., ADU-S100) are limited by poor serum stability and require intratumoral administration, whereas dazostinag's structural modifications confer enhanced serum stability enabling systemic intravenous delivery [2]. Procurement of a generic STING agonist without consideration of these chemical-structure-to-phenotype relationships risks experimental failure and misattribution of biological effects.

STING agonist pharmacodynamic profiles depend on chemical structure; substituting a different CDN analog may yield divergent cytokine and immune trafficking outcomes.

First-generation CDN STING agonists require intratumoral administration due to poor serum stability; systemic IV delivery property may not transfer to alternative agonists.

Dazostinag Disodium Comparative Evidence


Systemic IV Delivery vs. Intratumoral Route

Dazostinag disodium is engineered for systemic intravenous (IV) administration, a feature that differentiates it from first-generation cyclic dinucleotide STING agonists such as ADU-S100 and ulevostinag, which require intratumoral injection due to poor serum stability [1]. Natural cyclic dinucleotides are unstable in blood, presenting a major barrier to systemic delivery of CDN-based STING agonists [2]. In contrast, dazostinag's structural modifications confer reduced serum degradation and enhanced permeability, enabling clinically feasible IV dosing [1]. This IV route enables dose-proportional systemic pharmacokinetics (0.025–2 mg/kg in mice) and preferential tumor accumulation .

IV vs. Intratumoral Route
Cross-study comparable
Dazostinag: IV systemic delivery
ADU-S100 / Ulevostinag: intratumoral only

Supports disseminated tumor model research

Systemic delivery enables inaccessible tumor targeting

STING agonist intravenous administration CDN analog systemic immunotherapy

STING Binding Affinity and Cellular Potency Across Species

Dazostinag disodium demonstrates potent and selective binding to STING proteins across multiple species, with measured Kd values of 0.010 μM (mouse), 0.008 μM (rat), 0.011 μM (cynomolgus monkey), and 0.027 μM (human STING orthologs) . In cellular functional assays, dazostinag activates STING with an EC50 of 0.3 μM in HEK293T cells transiently transfected with human wild-type STING (R232 variant) . In THP1-Dual reporter cells, IFN activation EC50 is 1.53 μM . Comparative literature values for alternative STING agonists include SR-717 (non-nucleotide) with EC50s of 2.1–2.2 μM in THP1-based reporter lines , and MSA-2 (oral STING agonist) with reported EC50 of 8.7 μM in THP1-Dual cells [1].

STING Binding & Potency
Cross-study comparable
Kd: 0.008–0.027 μM across species
EC50: 0.3–1.53 μM

Supports cross-species translational studies

STING agonist binding affinity EC50 species cross-reactivity

Clinical Efficacy with Pembrolizumab in Head and Neck Cancer

In the dose expansion cohort of the Phase 1/2 iintune-1 trial (NCT04420884), dazostinag (5 mg IV) combined with pembrolizumab (200 mg IV) in first-line recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN) with PD-L1 CPS ≥1 achieved an overall response rate (ORR) of 34% (10/29 response-evaluable patients, including 1 confirmed complete response and 7 confirmed partial responses) as of December 2024 [1]. For context, pembrolizumab monotherapy in the Phase 2 KEYNOTE-055 study for recurrent/metastatic HNSCC after platinum and cetuximab failure demonstrated an ORR of 16% [2]. In contrast, the intratumoral STING agonist ulevostinag (MK-1454) combined with pembrolizumab in a Phase 2 study (NCT04220866) for untreated HNSCC showed an ORR of 50% (4/8 patients), but the pembrolizumab monotherapy arm showed only 10% (1/10) [3].

Clinical ORR Combination
Cross-study comparable
ORR 34% (dazostinag + pembro) vs. 16% (pembro monotherapy)

Reported endpoint context; supports combination study design

Phase 1/2 dose expansion data (RM-SCCHN)

head and neck cancer STING agonist pembrolizumab clinical trial ORR

In Vivo Antitumor Activity and Immune Memory

In preclinical syngeneic tumor models, dazostinag disodium (1–2 mg/kg/day IV) induced significant T cell-dependent antitumor activity, resulting in complete tumor regressions and establishment of durable memory T-cell immunity in BALB/c mice bearing A20 and CT26.WT syngeneic tumors [1]. In comparison, the non-nucleotide STING agonist MSA-2, when administered orally in a colorectal cancer mouse model, induced complete tumor regression in 80–100% of treated mice, but required oral dosing rather than systemic IV administration [2]. The first-generation CDN STING agonist ADU-S100 (intratumoral) demonstrated tumor growth inhibition but limited complete regression in syngeneic models [3].

In Vivo Tumor Regression
Reported
Complete regression + durable memory T-cell immunity in syngeneic models

Model-response context; supports durable immunity research

STING agonist preclinical efficacy syngeneic mouse model tumor regression immune memory

Immune Cell Activation Potency Across DC, NK, and T Cells

Dazostinag disodium promotes dose-dependent activation of multiple immune cell types in vitro. In mouse bone marrow-derived dendritic cells (BMDC), natural killer (NK) cells, CD8+ T cells, and CD4+ T cells, dazostinag (0–1 μM, 24 h) exhibited activation EC50 values of 0.32 μM, 0.271 μM, 0.216 μM, and 0.249 μM, respectively . For comparison, the non-nucleotide STING agonist SR-717 demonstrates EC50 values of 2.1–2.2 μM in THP1 ISG reporter cells , but comparable primary immune cell activation EC50 data are not publicly available, limiting direct cross-compound comparison of functional immune activation potency in relevant cell types.

Immune Cell Activation EC50
Data to verify
BMDC EC50 0.32 μM, NK 0.271 μM, CD8+ T 0.216 μM

Supports immune cell assay development

Primary cell data; confirm with comparator

STING agonist immune cell activation dendritic cells NK cells T cells EC50

Pharmacokinetics and Tumor Accumulation

In murine pharmacokinetic studies, dazostinag disodium (0.025–2 mg/kg IV, single dose) exhibited dose-proportional plasma exposure and demonstrated higher exposure in tumor tissue compared to plasma . This preferential tumor accumulation is a key advantage for systemic STING agonist therapy. In contrast, first-generation CDN STING agonists like ADU-S100 require intratumoral administration due to poor systemic stability and lack of tumor-selective biodistribution following IV dosing [1]. For ulevostinag (intratumoral administration), plasma concentrations increased dose-dependently but without evidence of preferential tumor accumulation due to local injection route [2].

PK & Tumor Accumulation
Reported
Dose-proportional plasma PK; higher tumor vs. plasma exposure

Supports systemic exposure models

STING agonist pharmacokinetics tumor accumulation IV dosing dose-proportional

Dazostinag Disodium Application Scenarios


Systemic Immuno-Oncology Combination Therapy

Dazostinag disodium is optimally suited for systemic combination immunotherapy programs targeting metastatic or disseminated solid tumors. The compound's engineered serum stability and intravenous route of administration [1] enable systemic STING pathway activation, distinguishing it from intratumoral CDN analogs (e.g., ADU-S100, ulevostinag). Clinical data from iintune-1 demonstrate a 34% ORR when combined with pembrolizumab in first-line RM-SCCHN [2], providing a benchmark for combination efficacy. Preclinical PK data confirm dose-proportional plasma exposure and preferential tumor accumulation , supporting use in metastatic disease models where intratumoral injection is infeasible. Researchers investigating STING-mediated enhancement of checkpoint inhibitor responses across multiple tumor types should prioritize dazostinag for its systemic IV delivery and established clinical combination safety profile [2].

Cross-Species STING Activation in Preclinical Immunology

For translational immunology studies bridging mouse, rat, non-human primate, and human systems, dazostinag offers potent and well-characterized STING binding across species orthologs. Measured Kd values range from 0.008 μM (rat) to 0.027 μM (human) [1], and cellular activation EC50 is 0.3 μM in human STING-expressing HEK293T cells [1]. This cross-species potency profile is superior to alternative STING agonists with limited or unreported species cross-reactivity data, enabling more reliable translation of preclinical findings to clinical development. Studies investigating STING-dependent innate and adaptive immune mechanisms in syngeneic mouse models (A20, CT26.WT) have validated dazostinag's ability to induce complete tumor regression and durable memory T-cell immunity [2], providing a robust foundation for mechanistic interrogation of STING pathway biology.

Biomarker-Driven Dose Optimization and Pharmacodynamics

Dazostinag's clinical development has generated extensive pharmacodynamic biomarker data enabling dose optimization and response prediction. In the iintune-1 dose escalation phase, dazostinag monotherapy induced ≥2.7-fold increases in peripheral STING signature scores at doses of 3.5–14 mg, while combination therapy with pembrolizumab achieved ≥4.1-fold induction [1]. Additionally, IFN-γ and IP-10 cytokine levels increased ≥2-fold in a dose-dependent manner, and peripheral Ki67+ CD8+ T-cell proliferation was observed [1]. These quantified pharmacodynamic thresholds provide a biomarker-guided framework for dose selection and monitoring in subsequent trials or preclinical studies. Researchers requiring well-characterized STING pathway activation markers with established fold-change benchmarks should select dazostinag based on this rich clinical biomarker dataset.

STING Agonism in Cold Tumors (NETs, SCLC)

Dazostinag has demonstrated preclinical and clinical activity in tumor types characterized by low immune infiltration ('cold' tumors), including neuroendocrine tumors (NETs) and small cell lung cancer (SCLC). Real-world data show these tumors have low STING expression and immune cell infiltration [1]. Preclinical models demonstrated that dazostinag treatment increased immune trafficking and infiltration into the NET/SCLC tumor microenvironment, enhanced MHC-I and PD-L1 expression via STING-dependent immune-mediated mechanisms, and sensitized tumors to anti-PD-1 therapy [1]. Clinical responses in NET patients receiving dazostinag + pembrolizumab have been observed across two studies (NCT04420884, NCT04879849) [1]. Researchers focused on converting immunologically cold tumors to immune-inflamed phenotypes should prioritize dazostinag for its validated capacity to reprogram the tumor immune microenvironment in these challenging indications.

Application
Selection Property
Validation Focus
Combination immunotherapy research models
Systemic IV delivery & serum stability
Checkpoint inhibitor combination response endpoints
Cross-species translational STING studies
Species-ortholog binding affinity (Kd)
Syngeneic tumor model regression & immune memory
Pharmacodynamic biomarker studies
Peripheral STING signature score induction
Dose-response biomarker fold-change benchmarks
Cold tumor microenvironment studies
Tumor immune infiltration reprogramming
MHC-I/PD-L1 modulation and anti-PD-1 sensitization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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